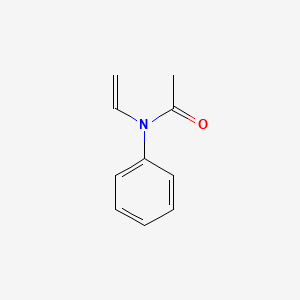
N-Vinylacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Vinylacetanilide: is an organic compound that belongs to the class of vinyl derivatives of acetanilide. It is characterized by the presence of a vinyl group attached to the nitrogen atom of acetanilide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Vinylacetanilide can be synthesized by the reaction of acetanilide with acetylene. The vinylation process is typically carried out in the presence of a catalyst, and the rate of vinylation is proportional to the first order for both the catalyst concentration and the acetylene pressure . Non-polar solvents are preferred for this reaction to achieve higher yields. The maximum yield of this compound under the studied conditions is below 50%, likely due to side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Vinylacetanilide undergoes various chemical reactions, including polymerization and copolymerization. It can be polymerized using radical initiators to form an amorphous polymer . it does not polymerize with typical cationic, anionic, or Ziegler-type catalysts .
Common Reagents and Conditions:
Polymerization: Radical initiators are commonly used for the polymerization of this compound.
Vinylation: Acetylene and a suitable catalyst are used for the vinylation of acetanilide.
Major Products:
Wissenschaftliche Forschungsanwendungen
N-Vinylacetanilide has several applications in scientific research, particularly in the fields of polymer chemistry and materials science
Chemistry: As a monomer for the synthesis of polymers with specific properties.
Biology: In the development of biocompatible materials.
Medicine: Potential use in drug delivery systems and medical devices.
Industry: Production of specialty polymers for coatings, adhesives, and other industrial applications.
Wirkmechanismus
The mechanism of action of N-Vinylacetanilide primarily involves its ability to undergo polymerization and copolymerization reactions. The vinyl group attached to the nitrogen atom of acetanilide allows it to participate in radical polymerization processes, leading to the formation of polymers with unique properties. The molecular targets and pathways involved in these reactions are related to the reactivity of the vinyl group and the stability of the resulting polymer chains .
Vergleich Mit ähnlichen Verbindungen
N-Vinylacetamide: Similar in structure but with an amide group instead of an anilide group.
N-Vinylpyrrolidone: Another vinyl compound used in polymer synthesis, known for its water-soluble polymers.
N-Vinylformamide: Used in the production of water-soluble polymers with applications in various industries.
Uniqueness: N-Vinylacetanilide is unique due to the presence of both the vinyl group and the acetanilide moiety, which imparts specific reactivity and properties to the resulting polymers. Its ability to form amorphous polymers with radical initiators distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
4091-14-9 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
N-ethenyl-N-phenylacetamide |
InChI |
InChI=1S/C10H11NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h3-8H,1H2,2H3 |
InChI-Schlüssel |
WUIIRPAMGBRKCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)
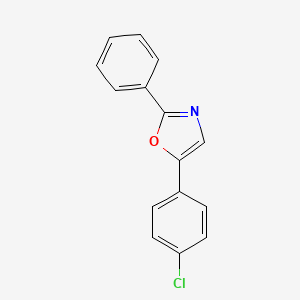
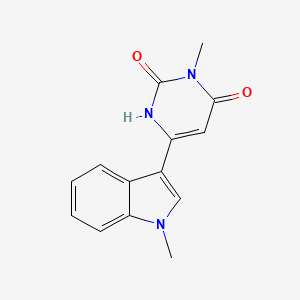
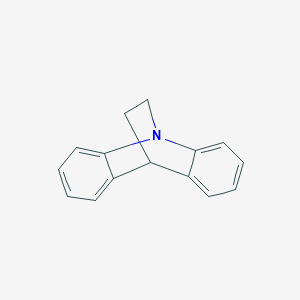
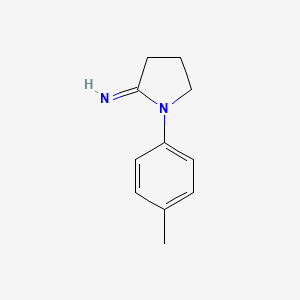
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)
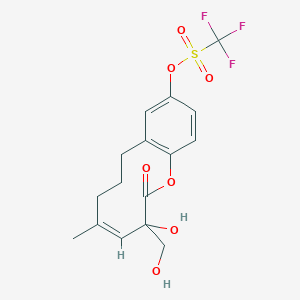
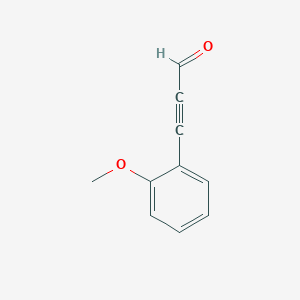
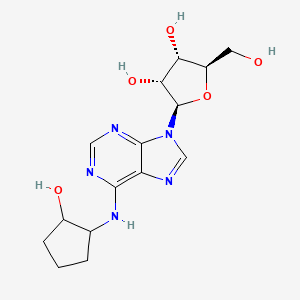
![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
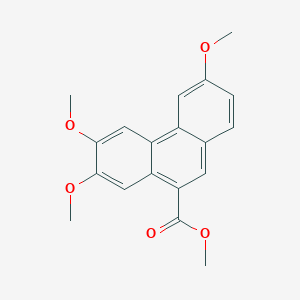
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)
